molecular formula C13H9FN4S B5726687 4-(2-FLUOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(2-FLUOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5726687
M. Wt: 272.30 g/mol
InChI Key: YNIFODUENKAMOF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate and sulfur. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both fluorophenyl and pyridyl groups, along with the triazole ring, allows for versatile chemical modifications and interactions with various biological targets.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-3-1-2-4-11(10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIFODUENKAMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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